molecular formula C21H21N3O4S B2646290 3,4,5-trimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 361168-53-8

3,4,5-trimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2646290
CAS RN: 361168-53-8
M. Wt: 411.48
InChI Key: OBUCAWPWDLBXHL-UHFFFAOYSA-N
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Description

“3,4,5-trimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” is a relatively new chemical compound. It has been mentioned in the context of the design, synthesis, and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents .


Molecular Structure Analysis

The molecular formula of the compound is C21H21N3O4S. The structure includes a benzamide group, a thieno[3,4-c]pyrazole group, and three methoxy groups attached to a benzene ring .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 411.48 g/mol. Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the retrieved resources.

Scientific Research Applications

Synthesis and Anticancer Evaluation

A study focused on the design, synthesis, and anticancer evaluation of substituted benzamides, including compounds with trimethoxyphenyl and thiazolyl motifs. These compounds were tested against several cancer cell lines, with some exhibiting moderate to excellent anticancer activities. This suggests potential research applications of similar compounds in developing anticancer therapeutics (Ravinaik et al., 2021).

Antiarrhythmic Potential

Another research avenue explored benzopyran and benzoxazine derivatives with trimethyl substituents for their antiarrhythmic effects against ischemia-reperfusion injury. The study indicated that selected compounds could suppress reperfusion arrhythmias and reduce oxidative stress markers, hinting at possible cardiovascular protective roles (Koini et al., 2009).

Enzyme Inhibition for Cancer Therapy

Polymethoxylated pyrazoline benzene sulfonamides were synthesized and evaluated for their cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase enzymes. Such enzyme inhibition is crucial for designing targeted cancer therapies, suggesting another application area for similar compounds (Kucukoglu et al., 2016).

Targeting Cancer Stem Cells

Research into novel benzoyl-dihydropyrimidine derivatives targeted against cancer stem cells showed some compounds had significant antitumor activity. This indicates the potential use of structurally similar compounds in targeting cancer stem cells, an important aspect of overcoming cancer drug resistance (Bhat et al., 2016).

Antimicrobial and Antiproliferative Activities

Thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety were synthesized and evaluated for their antimicrobial and antiproliferative activities. The results demonstrated that some compounds have promising biological properties, suggesting similar compounds could be explored for antimicrobial and anticancer applications (Mansour et al., 2020).

Future Directions

Given the potential anti-tumor activity of similar compounds , future research could focus on further evaluating the biological activity of this compound, elucidating its mechanism of action, and assessing its safety profile.

properties

IUPAC Name

3,4,5-trimethoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-26-17-9-13(10-18(27-2)19(17)28-3)21(25)22-20-15-11-29-12-16(15)23-24(20)14-7-5-4-6-8-14/h4-10H,11-12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUCAWPWDLBXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-trimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

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